4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one
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Overview
Description
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thienopyridine and coumarin. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Mode of Action
It is known that the compound is synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins . This is followed by an intramolecular condensation of the methylene and cyano groups .
Biochemical Pathways
The compound is involved in the formation of a new heterocyclic system, 6H-chromeno[4,3-d]thieno[3,2-b:5,4-b’]dipyridin-6-one . This is achieved through the interaction of the compound with aldehydes, followed by intramolecular cyclization and oxidation
Result of Action
Similar compounds have been found to display various types of biological activity, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one typically involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins, followed by intramolecular condensation of the methylene and cyano groups . The reaction is carried out in alcohol in the presence of triethylamine at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted coumarins and thienopyridines, which can exhibit different biological activities .
Scientific Research Applications
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-cyanopyridin-2-yl)thiomethylcoumarins
- 6H-chromeno[4,3-d]thieno[3,2-b:5,4-b’]dipyridin-6-ones
Uniqueness
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one is unique due to its combined structural features of thienopyridine and coumarin, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-8-5-9(2)20-18-15(8)16(19)17(24-18)12-7-14(22)23-13-4-3-10(21)6-11(12)13/h3-7,21H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKRWKIZVCOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=C(C=C4)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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